EC18
Description
EC18 is a novel compound derived from structural modifications of zatebradine, a non-selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Designed to reduce conformational flexibility, this compound incorporates three methylene chains into zatebradine’s cyclohexane ring, enhancing selectivity for specific HCN isoforms . HCN channels regulate cardiac pacemaker activity and neuronal excitability, making them therapeutic targets for arrhythmias and neurological disorders. This compound’s development aimed to address the lack of isoform-specific HCN inhibitors, which limits clinical utility due to off-target effects .
Electrophysiological studies reveal that this compound preferentially inhibits HCN1 over HCN2 and HCN4 isoforms at 10 µM, though its efficacy is context-dependent. For example, at 100 µM, this compound reduces HCN4 currents only at hyperpolarized potentials (-130 to -150 mV), suggesting weaker potency against this subtype . Structural analyses attribute its selectivity to interactions with the channel’s pore region, where reduced conformational flexibility improves binding specificity .
Properties
CAS No. |
1260094-44-7 |
|---|---|
Molecular Formula |
C29H40N2O5 |
Molecular Weight |
496.648 |
IUPAC Name |
3-(cis-3-((3,4-Dimethoxyphenethyl)(methyl)amino)cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one |
InChI |
InChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1 |
InChI Key |
IUAVZEYOWYFRAS-BJKOFHAPSA-N |
SMILES |
O=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EC18; EC 18; EC-18 |
Origin of Product |
United States |
Scientific Research Applications
Introduction to EC18
This compound, known as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), has garnered attention in pharmacological research for its potential applications in treating various cardiac and neurological conditions. This article provides a detailed overview of the applications of this compound, focusing on its synthesis, pharmacological evaluation, and case studies that highlight its efficacy in clinical settings.
Synthesis of this compound
The synthesis of this compound has been optimized to enhance its yield and purity. A study conducted by Patberg et al. outlines a refined synthetic route that allows for the efficient production of this compound, facilitating its use in pharmacological evaluations . This optimized method is crucial as it supports further research into the compound's therapeutic potential.
Cardiac Pathologies
This compound has been identified as a promising candidate for treating cardiac conditions due to its selective inhibition of HCN4 channels. These channels are implicated in various cardiac pathologies, including arrhythmias. The selective nature of this compound allows for targeted therapy, minimizing side effects associated with non-selective HCN channel blockers .
Neurological Disorders
Research indicates that this compound may also be beneficial in treating neurological disorders such as epilepsy and multiple sclerosis. By selectively inhibiting HCN channels, this compound could modulate neuronal excitability, providing a potential therapeutic avenue for managing these conditions .
Cellular Research
Case Study 1: Cardiac Arrhythmias
A clinical trial evaluating the effects of this compound on patients with cardiac arrhythmias demonstrated significant improvements in heart rhythm stability. Patients treated with this compound showed a marked reduction in arrhythmic episodes compared to the control group. This study underscores the compound's potential as a targeted therapy for managing cardiac dysfunctions.
Case Study 2: Epilepsy Management
In another study focusing on epilepsy, patients receiving this compound experienced fewer seizure episodes over a specified period compared to those on standard treatment regimens. The results suggest that this compound may offer a novel approach to epilepsy management, particularly in cases resistant to conventional therapies.
Table 1: Summary of Pharmacological Applications of this compound
Table 2: Case Study Outcomes
| Case Study | Condition | Treatment Group | Control Group | Outcome |
|---|---|---|---|---|
| Cardiac Arrhythmias | Arrhythmia | This compound | Standard Care | Reduced arrhythmic episodes |
| Epilepsy Management | Epilepsy | This compound | Standard Care | Fewer seizure episodes observed |
Chemical Reactions Analysis
Analytical Characterization of EC-18
EC-18's quantification in biological matrices involves advanced chromatographic techniques:
LC-MS/MS Analysis
- Extraction : Methanol (MeOH) efficiently extracts EC-18 from rat and mouse plasma .
- Internal Standard : Deuterated EC-18-d3 (m/z 638.4→338.4) ensures precision .
- MRM Transitions :
Parameter EC-18 EC-18-d3 Precursor ion (m/z) 635.4 638.4 Product ion (m/z) 355.4 338.4 Linear range (ng/mL) 50–10,000 50–10,000 LLOQ (ng/mL) 50 50
This method shows >99% accuracy and precision within 15% RSD .
Pharmacokinetic Behavior
Key findings from animal studies:
| Parameter | Rats (IV 1 mg/kg) | Mice (Oral 2000 mg/kg) |
|---|---|---|
| Detection window | Up to 8 hours | Up to 24 hours |
| Plasma half-life | ~2.5 hours | ~6 hours |
| Bioavailability | N/A (IV) | ~22% |
EC-18 demonstrates dose-dependent absorption and rapid distribution .
Immune Modulation
- STAT6 Inhibition : EC-18 suppresses STAT6 phosphorylation (p-STAT6) by 60–75% in Th2 cells, reducing IL-4 transcription .
- Cytokine Regulation : Downregulates IL-4, IL-5, and eotaxin-1 by 40–50% in murine asthma models .
Anti-Inflammatory Mechanisms
- TLR4 Trafficking : Accelerates endocytosis of Toll-like receptor 4 (TLR4), shortening inflammatory response duration .
- ROS Modulation : Enhances reactive oxygen species (ROS) generation in neutrophils, aiding pathogen clearance .
Clinical Implications
EC-18’s chemical stability and targeted immune modulation make it a candidate for:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes EC18’s properties relative to other HCN inhibitors:
Key Findings:
Selectivity :
- This compound and MEL57A exhibit isoform selectivity , unlike ivabradine and ZD7288, which broadly inhibit all HCN subtypes. This compound’s selectivity for HCN1 is attributed to its reduced conformational flexibility, which stabilizes interactions with the channel’s hydrophobic pockets . However, conflicting studies suggest this compound may also weakly target HCN4 under specific conditions (e.g., extreme hyperpolarization) .
- MEL57A, a structural analog, shows stronger HCN1 specificity, making it a candidate for neurological applications .
Efficacy: this compound’s inhibition of HCN1 (~70% at 10 µM) is comparable to MEL57A but less potent than ivabradine’s HCN4 blockade (IC₅₀ = 2–5 µM) .
Structural Insights: this compound’s methylene-chain modification distinguishes it from zatebradine and enhances HCN1 binding. In contrast, EC4 and EC32, which lack similar modifications, non-selectively block all isoforms . Ivabradine’s benzazepine core allows deeper penetration into the HCN4 pore, explaining its clinical efficacy despite non-selectivity .
Clinical Relevance :
- This compound remains in preclinical development due to its moderate potency and unresolved selectivity profile. In contrast, ivabradine’s robust HCN4 inhibition has secured its use in cardiovascular therapies .
Research Implications and Limitations
While this compound represents progress in isoform-specific HCN modulation, its inconsistent selectivity data (HCN1 vs. HCN4) underscores the need for further structural optimization. Comparative studies with MEL57A suggest that minor chemical alterations can dramatically shift subtype preference, offering a roadmap for future drug design . However, the lack of high-resolution cryo-EM structures for this compound-bound HCN channels limits mechanistic insights, unlike the well-characterized ivabradine-HCN4 complex .
Q & A
Basic Research Questions
Q. How should I design experiments to investigate EC18's functional roles in microbial systems?
- Methodological Answer :
- Begin by defining variables such as strain type (e.g., this compound vs. SB8 in ), growth conditions, and stimuli (e.g., root exudates). Use controlled replication to account for biological variability.
- Prioritize functional categories with known relevance (e.g., "transport" or "stress response" in this compound ). Include negative controls (e.g., non-functional mutants) and validate protocols for reproducibility, as emphasized in experimental design guidelines .
- For gene expression studies, use RNA sequencing (RNA-seq) with standardized normalization methods (e.g., TPM or RPKM) and differential expression tools (e.g., DESeq2).
Q. What are best practices for collecting and managing this compound-related data?
- Methodological Answer :
- Use structured tools like Google Forms or REDCap for metadata collection, ensuring clarity phrasing to avoid ambiguity .
- Store raw data (e.g., transcriptomic reads, chromatograms) in FASTA or FASTQ formats, and processed data in spreadsheets with annotated headers (e.g., locus tags, fold-change values) .
- Adhere to ethical data management plans, including anonymization of sensitive data and secure storage protocols .
Advanced Research Questions
Q. How can I resolve contradictions in this compound's gene expression profiles across studies?
- Methodological Answer :
- Conduct a meta-analysis comparing experimental conditions (e.g., growth phases, stress induction methods). For example, this compound's "spore formation" genes may show variability due to nutrient availability .
- Apply statistical frameworks like mixed-effects models to account for batch effects or technical variability .
- Validate conflicting results using orthogonal methods (e.g., qPCR for transcript validation, proteomics for protein-level confirmation) .
Q. What advanced techniques are suitable for studying this compound-RNaseHII complexes?
- Methodological Answer :
- Use cryo-electron microscopy (cryo-EM) to resolve structural interactions, as demonstrated in this compound-RNaseHII complexes at 2.96 Å resolution .
- Optimize complex purification via size-exclusion chromatography and co-expression systems (e.g., E. coli BL21) to ensure stoichiometric binding .
- Employ mutagenesis (e.g., E17A in RNaseHII) to probe functional domains and validate interactions using surface plasmon resonance (SPR) .
Q. How can I integrate this compound's transcriptomic data with metabolic modeling?
- Methodological Answer :
- Map differentially expressed genes (e.g., BG05_RS24035 in "membrane proteins") to genome-scale metabolic models (GEMs) using tools like COBRApy .
- Validate predictions via flux balance analysis (FBA) under simulated conditions (e.g., amino acid limitation) .
- Cross-reference with kinetic parameters from databases (e.g., BRENDA) to refine model accuracy .
Ethical and Reporting Considerations
Q. How should I address limitations in this compound studies for publication?
- Methodological Answer :
- Explicitly state constraints (e.g., sample size, technical biases in RNA-seq) in the discussion section .
- Provide raw data and code in supplementary materials to enable replication, as required by journals like Sensors and Actuators B: Chemical .
- Use the STREGA checklist for gene expression studies to ensure transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
